molecular formula C8H9N3O4 B1404237 Methyl 3,4-diamino-5-nitrobenzoate CAS No. 54226-23-2

Methyl 3,4-diamino-5-nitrobenzoate

Cat. No.: B1404237
CAS No.: 54226-23-2
M. Wt: 211.17 g/mol
InChI Key: PQPLMBAXAXYLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-diamino-5-nitrobenzoate is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of amino groups at the 3rd and 4th positions and a nitro group at the 5th position on a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-diamino-5-nitrobenzoate typically involves the reduction of methyl 4-amino-3,5-dinitrobenzoate. One common method includes the use of palladium on activated carbon as a catalyst in methanol and cyclohexane under reflux conditions. The reaction is carried out for approximately 30 minutes, followed by filtration and concentration to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-diamino-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Reduction: Palladium on activated carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of Methyl 3,4,5-triaminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

Scientific Research Applications

Methyl 3,4-diamino-5-nitrobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,4-diamino-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: Methyl 3,4-diamino-5-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 3,4-diamino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPLMBAXAXYLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3,5-dinitrobenzoate (D203) (3.0 g, 12.4 mmol, 1 equiv) in MeOH (40 ml) and cyclohexane (80 ml) was added 10% palladium on charcoal (50% wet, 2.0 g, 33% w/w) and the resulting mixture was refluxed for 30 min then cooled to room temperature. The catalyst was filtered off through a pad of celite and washed with DMF. The combined organic phases were concentrated in vacuo and the residue triturated with Et2O/iso-hexane to give methyl 3,4-diamino-5-nitrobenzoate (D204) (2.1 g, 80%) as a red solid which was used in the next step without further purification. [M+H]+=212.2, RT=2.46 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3,4-diamino-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-diamino-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-diamino-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-diamino-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-diamino-5-nitrobenzoate
Reactant of Route 6
Methyl 3,4-diamino-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.